molecular formula C35H53NO5 B1236320 Morphine oleate CAS No. 6033-05-2

Morphine oleate

Cat. No.: B1236320
CAS No.: 6033-05-2
M. Wt: 567.8 g/mol
InChI Key: KPSMEDRDTQAZOY-QWJUXTQJSA-N
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Description

Morphine oleate is the oleic acid salt form of morphine, an opioid alkaloid derived from the opium poppy Papaver somniferum. Morphine itself is a potent analgesic that primarily acts as an agonist at μ-opioid receptors (MOR), with secondary effects on δ- and κ-opioid receptors (DOR, KOR) . The oleate salt modification may alter its physicochemical properties, such as solubility, stability, and bioavailability, compared to other morphine salts (e.g., morphine sulfate, hydrochloride).

Properties

CAS No.

6033-05-2

Molecular Formula

C35H53NO5

Molecular Weight

567.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C17H19NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5,10-11,13,16,19-20H,6-8H2,1H3/b10-9-;/t;10-,11+,13-,16-,17-/m.0/s1

InChI Key

KPSMEDRDTQAZOY-QWJUXTQJSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Color/Form

BROWN, OILY LIQUID

Other CAS No.

6033-05-2

shelf_life

APPEARS TO DETERIORATE RAPIDLY /IN STORAGE/

solubility

INSOL IN WATER;  SOL IN ALCOHOL

Origin of Product

United States

Comparison with Similar Compounds

This section compares morphine oleate with other opioid derivatives and synthetic analogs, focusing on receptor binding affinity, pharmacokinetics, and toxicity. Data are derived from in silico and pharmacological studies of morphine, codeine, tramadol, and zinc-coordinated compounds (ZINC IDs) with opioid-like activity.

Pharmacological Properties: Receptor Binding Affinity

Morphine’s efficacy stems from its high affinity for MOR, which mediates analgesia and side effects (e.g., respiratory depression). Below is a comparison of binding energies (lower values indicate stronger binding):

Compound μ Receptor Binding Energy κ Receptor Binding Energy δ Receptor Binding Energy Source
Morphine 0.979 0.990 0.991
ZINC13831510 0.992 0.990 0.995
ZINC71774151 0.977 0.997 0.991
Codeine 0.992 0.995 0.997
Tramadol 0.995 0.991 0.996

Key Findings :

  • ZINC71774151 exhibits stronger μ-receptor binding than morphine (0.977 vs.
Pharmacokinetics

Lipid solubility significantly impacts blood-brain barrier (BBB) penetration and absorption.

Compound BBB Penetration GI Absorption CYP2D6 Inhibition P-gp Substrate Source
Morphine Yes High Yes Yes
ZINC13831510 No High Yes No
Codeine Yes High Yes Yes
Tramadol Yes High Yes No

Key Findings :

Toxicity Profiles

Toxicity is classified based on LD50 (mg/kg) and organ-specific risks:

Compound LD50 (mg/kg) Hepatotoxicity Immunotoxicity Source
Morphine 85 No No
ZINC26259212 1140 No No
Codeine 85 No No
ZINC37250136 250 No Yes (0.87)

Key Findings :

  • ZINC26259212 has the highest safety margin (LD50 = 1140 mg/kg) .
  • This compound’s toxicity is unreported, but oleate salts are generally considered low-toxicity emulsifiers in pharmaceuticals .

Q & A

Q. How can researchers ensure reproducibility in this compound’s chromatographic analysis?

  • Answer : Adopt USP/Ph.Eur. system suitability criteria (e.g., tailing factor ≤2, resolution ≥1.5). Use reference standards from accredited suppliers (e.g., NIST). For HPLC, document column lot numbers and guard column usage. Inter-lab reproducibility requires harmonized mobile phases (e.g., acetonitrile:phosphate buffer) .

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